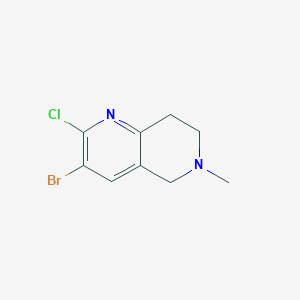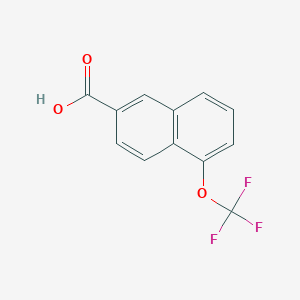![molecular formula C7H2Cl2F3N3 B11856858 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both chlorine and fluorine atoms in the structure imparts significant electron-withdrawing effects, which can influence the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloro-4-(trifluoromethyl)pyridine with suitable nucleophiles to form the imidazo[4,5-c]pyridine ring system . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Applications De Recherche Scientifique
4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection.
Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The electron-withdrawing effects of the chlorine and fluorine atoms can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-4-(trifluoromethyl)pyridine: A precursor in the synthesis of 4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct electronic properties that can be exploited in various applications, making it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C7H2Cl2F3N3 |
|---|---|
Poids moléculaire |
256.01 g/mol |
Nom IUPAC |
4,6-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H2Cl2F3N3/c8-3-1-2-4(5(9)14-3)15-6(13-2)7(10,11)12/h1H,(H,13,15) |
Clé InChI |
HFDUOHSUGAAACF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(N=C1Cl)Cl)N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



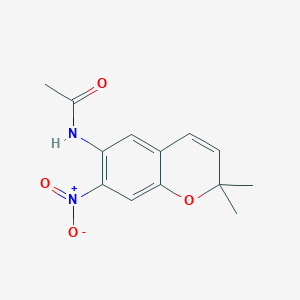
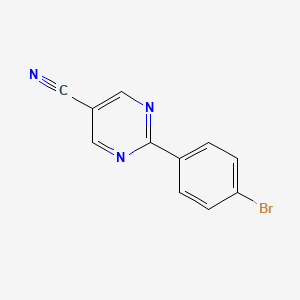
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
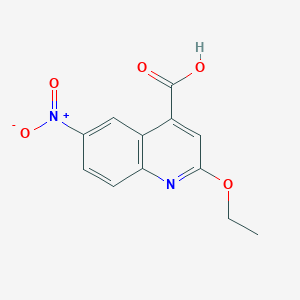


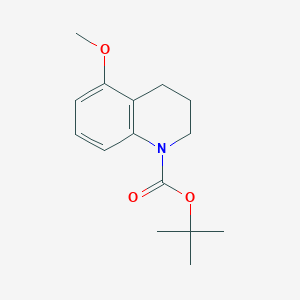

![3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile](/img/structure/B11856847.png)
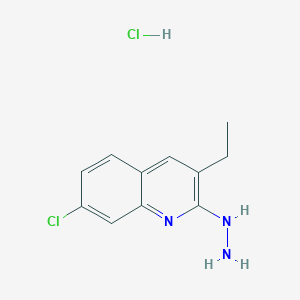
![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)
